Cas no 2229391-62-0 (methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate)

methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate
- EN300-1777004
- 2229391-62-0
-
- インチ: 1S/C10H16N2O3/c1-10(2,6-13)8-5-7(9(14)15-4)11-12(8)3/h5,13H,6H2,1-4H3
- InChIKey: VGLLMTIBKOUBAJ-UHFFFAOYSA-N
- ほほえんだ: OCC(C)(C)C1=CC(C(=O)OC)=NN1C
計算された属性
- せいみつぶんしりょう: 212.11609238g/mol
- どういたいしつりょう: 212.11609238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1777004-2.5g |
methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2229391-62-0 | 2.5g |
$3417.0 | 2023-09-20 | ||
Enamine | EN300-1777004-1g |
methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2229391-62-0 | 1g |
$1742.0 | 2023-09-20 | ||
Enamine | EN300-1777004-5g |
methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2229391-62-0 | 5g |
$5056.0 | 2023-09-20 | ||
Enamine | EN300-1777004-10g |
methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2229391-62-0 | 10g |
$7497.0 | 2023-09-20 | ||
Enamine | EN300-1777004-0.5g |
methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2229391-62-0 | 0.5g |
$1673.0 | 2023-09-20 | ||
Enamine | EN300-1777004-0.25g |
methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2229391-62-0 | 0.25g |
$1604.0 | 2023-09-20 | ||
Enamine | EN300-1777004-0.05g |
methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2229391-62-0 | 0.05g |
$1464.0 | 2023-09-20 | ||
Enamine | EN300-1777004-0.1g |
methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2229391-62-0 | 0.1g |
$1533.0 | 2023-09-20 | ||
Enamine | EN300-1777004-1.0g |
methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2229391-62-0 | 1g |
$1742.0 | 2023-06-02 | ||
Enamine | EN300-1777004-5.0g |
methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2229391-62-0 | 5g |
$5056.0 | 2023-06-02 |
methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate 関連文献
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylateに関する追加情報
Introduction to Methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 2229391-62-0)
Methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate, identified by its CAS number 2229391-62-0, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound belongs to the pyrazole class, which is well-documented for its diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of a carboxylate group and a hydroxyl-substituted isobutyl side chain, make it a promising candidate for further investigation in drug discovery and development.
The< strong>pyrazole core is a heterocyclic aromatic compound that has garnered considerable attention due to its broad spectrum of biological activities. Pyrazole derivatives are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties, among others. The specific modification of Methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate with a carboxylate group at the 3-position and a hydroxyl-substituted isobutyl group at the 5-position introduces unique interactions with biological targets, which may enhance its pharmacological efficacy.
In recent years, there has been a growing interest in the development of novel pyrazole-based compounds as potential therapeutic agents. The< strong>structural diversity of these compounds allows for the exploration of various biological pathways and mechanisms. For instance, studies have shown that pyrazole derivatives can modulate enzyme activity and receptor binding, leading to their therapeutic effects. The< strong>Methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate molecule, with its specific functional groups, may interact with biological targets in ways that differ from other pyrazole compounds, offering new opportunities for drug design.
The< strong>CAS number 2229391-62-0 provides a unique identifier for this compound, facilitating its recognition and use in scientific literature and databases. This standardized identification system ensures that researchers can accurately reference and utilize the compound in their studies. The< strong>molecular structure of Methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate is complex, with multiple functional groups that contribute to its reactivity and potential biological activity. Understanding these structural features is crucial for optimizing its pharmacological properties.
Recent research has highlighted the importance of< strong>pyrazole derivatives in the development of new drugs. These compounds have shown promise in preclinical studies for various therapeutic applications, including the treatment of infectious diseases, inflammation, and cancer. The< strong>Methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate molecule represents an example of how structural modifications can lead to novel pharmacological entities with enhanced therapeutic potential.
The< strong>carboxylate group in Methyl 5-(1-hydroxy-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate may play a critical role in its interactions with biological targets. Carboxylate groups are known to participate in hydrogen bonding and electrostatic interactions, which can influence the binding affinity and specificity of a compound. Additionally, the< strong>hydroxyl-substituted isobutyl side chain may contribute to the molecule's solubility and metabolic stability, factors that are essential for drug efficacy and safety.
The synthesis of< strong>Methyl 5-(1-hydroxy-2-methylpropan-2-yll)-methyl-lH-pyrazol-e3-carb-oxy-late involves multiple steps that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, may be employed to achieve the desired product. The< strong>CAS number 2229391620 serves as a reference point for researchers working on its synthesis and characterization.
In conclusion, Methyl 5-(l-hydroxy-Z-methyll-propan-Z-yll)-l-me-tll-lH-pyr-a-zol-e3-ca-rb-oxy-late (CAS No. 2229391620) is a compound with significant potential in pharmaceutical research due to its unique structural features and biological activities. Further studies are warranted to explore its pharmacological properties and therapeutic applications. The continued investigation of pyrazole derivatives like this one will contribute to the development of novel drugs that address unmet medical needs.
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